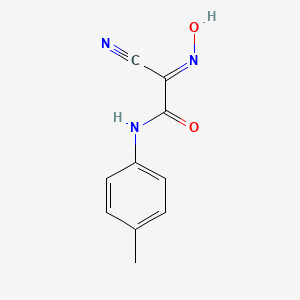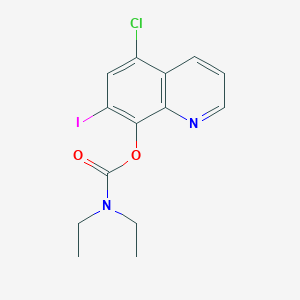
5-Chloro-7-iodoquinolin-8-yl diethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-7-iodoquinolin-8-yl diethylcarbamate is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of chlorine and iodine atoms at the 5 and 7 positions of the quinoline ring, respectively, and a diethylcarbamate group at the 8 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-iodoquinolin-8-yl diethylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Halogenation: Introduction of chlorine and iodine atoms to the quinoline ring. This can be achieved through electrophilic aromatic substitution reactions using reagents like chlorine gas and iodine monochloride.
Carbamoylation: Introduction of the diethylcarbamate group. This step involves the reaction of the halogenated quinoline intermediate with diethylcarbamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
5-Chloro-7-iodoquinolin-8-yl diethylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the quinoline ring and the carbamate group.
Hydrolysis: The diethylcarbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azido, thiol, or other substituted quinoline derivatives.
Oxidation Products: Oxidized quinoline derivatives with altered electronic properties.
Hydrolysis Products: Amine and carboxylic acid derivatives.
科学的研究の応用
5-Chloro-7-iodoquinolin-8-yl diethylcarbamate has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Biological Studies: Used as a probe to study metal ion interactions in biological systems, particularly zinc and copper ions.
Materials Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of 5-Chloro-7-iodoquinolin-8-yl diethylcarbamate involves its interaction with specific molecular targets:
Metal Chelation: The compound can chelate metal ions such as zinc and copper, affecting their availability and function in biological systems.
Enzyme Inhibition: It may inhibit certain enzymes involved in DNA replication and repair, contributing to its antimicrobial and anticancer properties.
Pathways Involved: The compound can modulate signaling pathways related to oxidative stress and apoptosis, leading to cell death in cancer cells.
類似化合物との比較
Similar Compounds
5-Chloro-8-hydroxy-7-iodoquinoline (Clioquinol): Known for its antimicrobial properties and used in topical treatments.
5,7-Dichloro-8-quinolinol: Another halogenated quinoline derivative with similar biological activities.
5,7-Diiodo-8-hydroxyquinoline: Exhibits strong metal-binding properties and is used in various analytical applications.
Uniqueness
5-Chloro-7-iodoquinolin-8-yl diethylcarbamate is unique due to the presence of the diethylcarbamate group, which enhances its solubility and bioavailability compared to other similar compounds. This structural feature also allows for more diverse chemical modifications and applications in different research fields.
特性
IUPAC Name |
(5-chloro-7-iodoquinolin-8-yl) N,N-diethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClIN2O2/c1-3-18(4-2)14(19)20-13-11(16)8-10(15)9-6-5-7-17-12(9)13/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOVJQMHJXZKDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=C(C=C(C2=C1N=CC=C2)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-Bromophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2487915.png)


![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2487922.png)
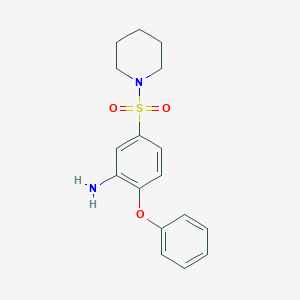
![2-methoxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2487925.png)

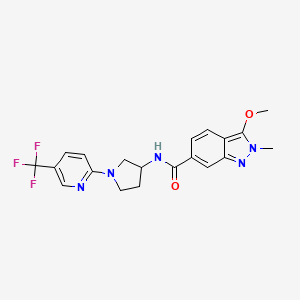

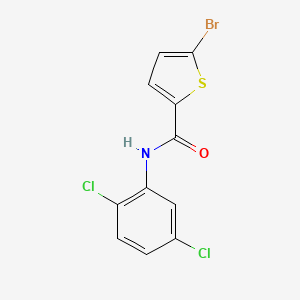
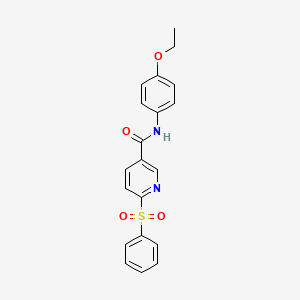
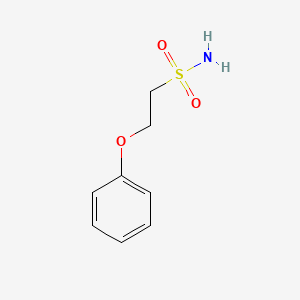
![ethyl 12-hydroxy-4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-triene-12-carboxylate](/img/structure/B2487935.png)
